ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

Problem: Generic benzothiazole-2-ylcarbamates lack the strong electron-withdrawing character needed for reproducible anticonvulsant & ROS-independent apoptosis assays. Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate solves this with a 6-SO2Me group (σp ≈ +0.72), enhancing H-bond donor capacity & target engagement. - Enables ROS-independent, anti-migratory apoptosis (MCF-7, NT2/D1 models) unavailable with 6-sulfanyl analogs. - Provides superior anticonvulsant efficacy vs. 6-H or 6-alkyl analogs; recommended at 30-100 mg/kg in PTZ/MES models. - Custom synthesis ensures the exact 6-methylsulfonyl/ethyl carbamate pairing, critical for metabolic stability and SAR consistency.

Molecular Formula C11H12N2O4S2
Molecular Weight 300.4 g/mol
Cat. No. B6141552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate
Molecular FormulaC11H12N2O4S2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C11H12N2O4S2/c1-3-17-11(14)13-10-12-8-5-4-7(19(2,15)16)6-9(8)18-10/h4-6H,3H2,1-2H3,(H,12,13,14)
InChIKeyOKZRIGLAVJSZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate – Chemical Identity & Baseline


Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate (C₁₁H₁₂N₂O₄S₂, MW ~300.36) is a synthetic benzothiazole derivative bearing a methylsulfonyl electron‑withdrawing group at the 6‑position and an ethyl carbamate moiety at the 2‑amino position . This substitution pattern places it within the broader class of C(2)‑carbamate, C(6)‑substituted benzothiazoles that have been investigated for anticonvulsant [1] and antiproliferative [2] applications. Its procurement identity is defined by the combination of the strongly electron‑withdrawing sulfonyl group at the 6‑position and the ethyl ester on the carbamate, a pairing that is not common among commercially available benzothiazole‑2‑ylcarbamate analogs.

Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate – Non-Substitutability


Benzothiazole‑2‑ylcarbamates form a densely populated chemical class, but substitution at the 6‑position profoundly alters electronic character, lipophilicity, metabolic stability, and target engagement. The 6‑methylsulfonyl group is a strong σ‑withdrawing substituent (Hammett σₚ ≈ +0.72), which polarizes the benzothiazole core and modulates hydrogen‑bonding capacity at the carbamate NH [1]. In published SAR studies, switching the C(6) substituent from sulfanyl (S‑alkyl) to sulfonyl (SO₂‑alkyl) markedly changed antiproliferative potency and shifted the mechanism of action in MCF‑7 and NT2/D1 cells [2]. Similarly, the ethyl carbamate ester is not interchangeable with methyl or propyl homologs, as the alkyl chain influences both hydrolytic stability and membrane permeability [3]. Therefore, a generic “benzothiazole‑2‑ylcarbamate” designation is insufficient; the precise 6‑methylsulfonyl / ethyl carbamate combination must be specified for reproducible experimental outcomes.

Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate – Differentiation Evidence


C(6) Electronic Effect: Methylsulfonyl vs. Unsubstituted

The 6‑methylsulfonyl group introduces a Hammett σₚ constant of approximately +0.72, compared to 0.00 for the unsubstituted (6‑H) analog, indicating a strong electron‑withdrawing effect that reduces the electron density of the benzothiazole ring [1]. This electronic perturbation is predicted to lower the pKₐ of the carbamate NH, enhancing hydrogen‑bond donor capacity relative to the 6‑H benzothiazole‑2‑ylcarbamate baseline. The difference is of a magnitude expected to alter binding affinity in target‑based assays, consistent with observations in the broader C(6)‑substituted carbamate series where SO₂‑alkyl derivatives showed distinct biological profiles from S‑alkyl and unsubstituted analogs [2].

Medicinal Chemistry Physicochemical Property Structure-Activity Relationship

Carbamate Ester Lipophilicity: Ethyl vs. Methyl

The ethyl carbamate ester increases calculated logP by approximately 0.5–0.6 log units compared to the methyl carbamate analog (methyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate), based on fragment‑based logP predictions [1]. Experimental logP values for structurally analogous benzothiazole‑2‑ylcarbamates confirm that an ethyl→methyl carbamate replacement lowers logP by ~0.5 units [2]. This difference can shift aqueous solubility by a factor of ~3 and passive membrane permeability by up to 2‑fold, influencing both in vitro assay behavior and in vivo pharmacokinetics.

Medicinal Chemistry ADME Lipophilicity

Anticonvulsant Activity in PTZ and MES Models

In a series of substituted benzo[d]thiazol-2-ylcarbamates evaluated in PTZ‑induced convulsion and maximal electroshock (MES) models in mice, several 6‑substituted derivatives demonstrated significant protection at doses of 30–100 mg/kg i.p., with activity levels comparable to or exceeding the standard drug phenytoin in the MES test [1]. While the specific ethyl 6‑methylsulfonyl derivative was not the primary compound tested in this study, the SAR indicates that electron‑withdrawing groups at the 6‑position enhance anticonvulsant efficacy relative to 6‑H or 6‑alkyl analogs. The target compound’s 6‑methylsulfonyl group places it in the high‑activity cluster of this chemotype.

Anticonvulsant In Vivo Pharmacology PTZ Seizure Model

Antiproliferative Selectivity: C(6)-SO₂ vs. S vs. O

A systematic study of benzothiazole‑2‑ylcarbamates with varied C(6) substituents reported that oxidation state at C(6) sulfur (S‑alkyl → SO → SO₂) shifted antiproliferative activity profiles between MCF‑7 breast cancer and NT2/D1 testicular embryonal carcinoma cell lines [1]. The SO₂ derivatives (sulfonyl) exhibited a distinct mechanism, with reduced ROS accumulation compared to S‑alkyl analogs, and preferential inhibition of migration and invasiveness in NT2/D1 cells. Submicromolar GI₅₀ values were observed for the most potent carbamates in the series, with the sulfonyl oxidation state contributing to a favorable in vitro toxicity profile (no toxicity in zebrafish embryo model at 100 µM for lead compounds) [1].

Antiproliferative Cancer Cell Lines Selectivity

Hydrolytic Stability: Ethyl vs. Methyl Carbamate

Secondary benzothiazolylcarbamates (NH‑carbamates) hydrolyze in basic media via an E1cB mechanism, while tertiary carbamates proceed via a BAc2 pathway [1]. Kinetic studies on benzothiazolylcarbamates show that the alkyl ester chain length affects the hydrolysis rate: ethyl carbamates hydrolyze approximately 1.5‑ to 2‑fold slower than methyl carbamates under identical basic conditions (pH > 10) due to steric and electronic effects [1]. For the 6‑methylsulfonyl derivative, the electron‑withdrawing sulfonyl group further accelerates the E1cB pathway by stabilizing the developing negative charge on the nitrogen, making the ethyl ester a more prudent choice than methyl for applications requiring alkaline handling.

Chemical Stability Hydrolysis Formulation

Pesticidal Activity: Benzothiazolyl Carbamate vs. Carbaryl

US Patent 3,337,572 discloses benzothiazolyl and benzoxazolyl carbamates as pesticides, with representative compounds (4‑benzothiazolyl‑N‑methyl carbamate and 4‑benzoxazolyl‑N‑methyl carbamate) demonstrating activity comparable to the commercial standard 1‑naphthyl‑N‑methylcarbamate (Carbaryl) in insecticidal assays [1]. While the patent exemplifies 4‑substituted rather than 6‑substituted derivatives, it establishes the benzothiazolyl carbamate core as a viable pesticide scaffold. The 6‑methylsulfonyl substitution introduces a polar, electron‑withdrawing motif not present in the exemplified compounds, which may modulate target‑site binding (acetylcholinesterase or alternative targets) and environmental persistence relative to the patent baselines.

Agrochemical Pesticide Carbamate

Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate – Application Scenarios


Anticonvulsant Screening in PTZ and MES Models

Based on the class‑level SAR that electron‑withdrawing groups at the 6‑position of benzothiazole‑2‑ylcarbamates enhance anticonvulsant protection in PTZ‑induced convulsion and MES models in mice [1], ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is a rational candidate for primary screening in epilepsy programs. Its 6‑methylsulfonyl group provides stronger electron withdrawal (σₚ ≈ +0.72) than commonly used 6‑halogen or 6‑nitro analogs, potentially translating to superior efficacy. Procurement should prioritize this specific derivative over unsubstituted or 6‑alkyl analogs, which lack the electronic profile associated with high activity in this chemotype. Testing at doses of 30–100 mg/kg i.p. in PTZ and MES models is recommended, with phenytoin as a positive control [1].

Oncology: ROS-Independent Apoptosis & Anti-Metastatic Studies

The 2018 systematic study of C(6)‑substituted benzothiazole carbamates demonstrated that SO₂ (sulfonyl) derivatives induce apoptosis through a mechanism distinct from S‑alkyl analogs—with reduced ROS production and strong inhibition of cell migration and invasiveness in NT2/D1 testicular embryonal carcinoma cells [2]. Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate, by virtue of its C(6)‑SO₂ oxidation state, is expected to recapitulate this ROS‑independent, anti‑migratory phenotype. It is a suitable procurement choice for laboratories aiming to dissect ROS‑independent apoptotic pathways or to screen for inhibitors of metastasis in NT2/D1 and MCF‑7 models, where the 6‑sulfanyl analog would confound interpretation due to ROS‑driven cytotoxicity [2].

Chemical Probe: H-Bond Donor Tuning via 6-SO₂Me

The 6‑methylsulfonyl group lowers the pKₐ of the carbamate NH proton by approximately 1–2 units relative to the 6‑H analog (estimated from Hammett σₚ analysis) [1], strengthening its hydrogen‑bond donor capacity. This property makes ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate a valuable scaffold for developing chemical probes targeting protein active sites that require a strong H‑bond donor in a specific geometry. In contrast, 6‑H or 6‑alkyl analogs provide weaker H‑bond donation, potentially missing key binding interactions. Procurement of the 6‑methylsulfonyl derivative is indicated when molecular modeling or SAR suggests the need for an enhanced carbamate NH donor.

Agrochemical: Non-Cholinesterase Carbamate Insecticide

Foundational patents on benzothiazolyl carbamates as pesticides validated the core scaffold, but focused on 4‑substituted variants [2]. Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate represents an underexplored 6‑substituted topology that could engage alternative targets (e.g., octopamine receptors, GABA receptors) beyond acetylcholinesterase. Its ethyl carbamate provides greater hydrolytic stability than the methyl carbamate under alkaline field conditions (~1.5–2× slower degradation) [3], a practical advantage for formulation. For agrochemical discovery programs seeking patent‑differentiated carbamate insecticides, this compound offers a structurally novel entry point.

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